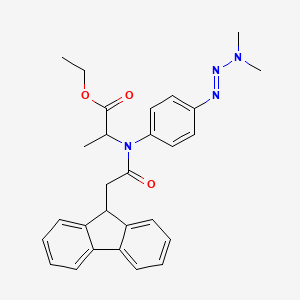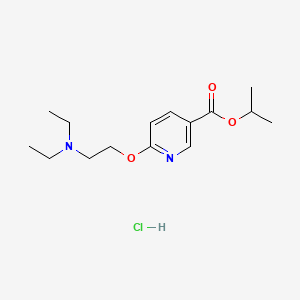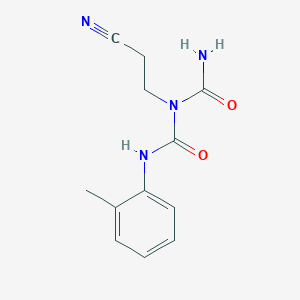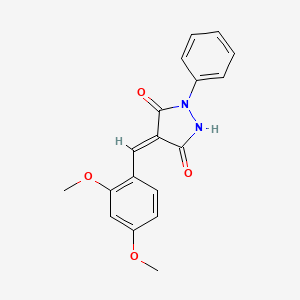![molecular formula C8H8O2 B14445184 Bicyclo[4.2.0]oct-3-ene-2,5-dione CAS No. 77627-56-6](/img/structure/B14445184.png)
Bicyclo[4.2.0]oct-3-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]oct-3-ene-2,5-dione is an organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-3-ene-2,5-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield. The resulting adduct is then subjected to further reactions to produce the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]oct-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in an organic solvent.
Reduction: Zinc dust in acetic acid.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]oct-3-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of Bicyclo[4.2.0]oct-3-ene-2,5-dione involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to undergo transformations that are useful in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[4.2.0]octa-1,5,7-trienes
- Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides
- Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Uniqueness
Bicyclo[4.2.0]oct-3-ene-2,5-dione is unique due to its specific bicyclic structure and the presence of two ketone groups. This combination of features makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
77627-56-6 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
bicyclo[4.2.0]oct-3-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-6H,1-2H2 |
InChI-Schlüssel |
VEORAWKEARHLIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




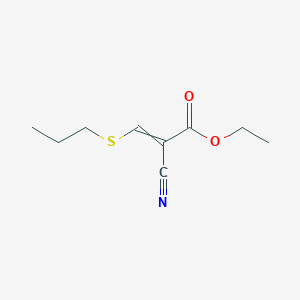
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)

![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)

![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)

